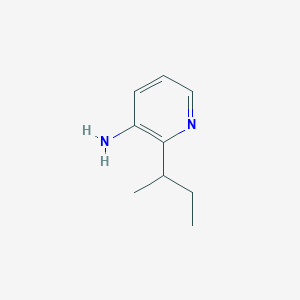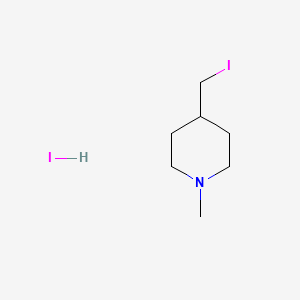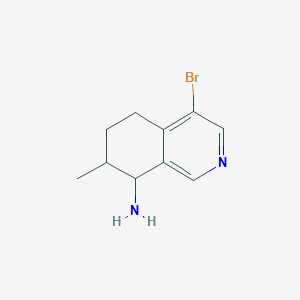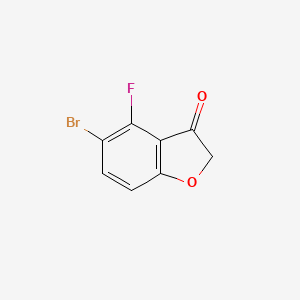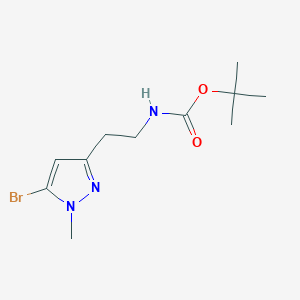
tert-butyl (2-(5-bromo-1-methyl-1H-pyrazol-3-yl)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (2-(5-bromo-1-methyl-1H-pyrazol-3-yl)ethyl)carbamate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a tert-butyl carbamate group and a bromine atom attached to the pyrazole ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(5-bromo-1-methyl-1H-pyrazol-3-yl)ethyl)carbamate typically involves multiple steps:
Starting Material: The synthesis begins with commercially available 1-methyl-1H-pyrazole-5-amine.
Bromination: The pyrazole ring is brominated using bromine or a brominating agent to introduce the bromine atom at the 5-position.
Carbamate Formation: The brominated pyrazole is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl carbamate group.
Alkylation: The final step involves the alkylation of the pyrazole ring with an appropriate alkylating agent to introduce the ethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
Tert-butyl (2-(5-bromo-1-methyl-1H-pyrazol-3-yl)ethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyrazole ring.
Oxidation Reactions: Oxidation can occur at the pyrazole ring or the ethyl group, leading to the formation of various oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or alkoxides in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrazole derivative, while reduction can lead to the formation of a de-brominated pyrazole.
科学的研究の応用
Tert-butyl (2-(5-bromo-1-methyl-1H-pyrazol-3-yl)ethyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the development of agrochemicals and as a precursor for the synthesis of functional materials.
作用機序
The mechanism of action of tert-butyl (2-(5-bromo-1-methyl-1H-pyrazol-3-yl)ethyl)carbamate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atom and the carbamate group play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Tert-butyl (2-(5-cyano-1-methyl-1H-pyrazol-3-yl)ethyl)carbamate: Similar structure but with a cyano group instead of a bromine atom.
Tert-butyl (2-(5-chloro-1-methyl-1H-pyrazol-3-yl)ethyl)carbamate: Similar structure but with a chlorine atom instead of a bromine atom.
Tert-butyl (2-(5-iodo-1-methyl-1H-pyrazol-3-yl)ethyl)carbamate: Similar structure but with an iodine atom instead of a bromine atom.
Uniqueness
The uniqueness of tert-butyl (2-(5-bromo-1-methyl-1H-pyrazol-3-yl)ethyl)carbamate lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its analogs.
特性
分子式 |
C11H18BrN3O2 |
|---|---|
分子量 |
304.18 g/mol |
IUPAC名 |
tert-butyl N-[2-(5-bromo-1-methylpyrazol-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C11H18BrN3O2/c1-11(2,3)17-10(16)13-6-5-8-7-9(12)15(4)14-8/h7H,5-6H2,1-4H3,(H,13,16) |
InChIキー |
ZOCKYMZVRAMFGH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCC1=NN(C(=C1)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-m-tolyl-acetamide](/img/structure/B13905007.png)
![N-[(1S)-2-[[(1R)-1-(aminomethyl)-2-methyl-propyl]amino]-1-methyl-ethyl]-4-tert-butyl-benzenesulfonamide;2,2,2-trifluoroacetic acid](/img/structure/B13905022.png)
![N-[2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-4-methoxy-benzamide](/img/structure/B13905033.png)
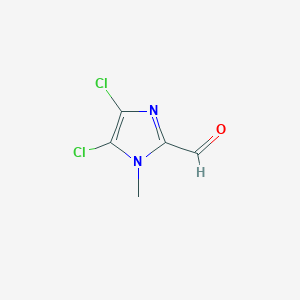
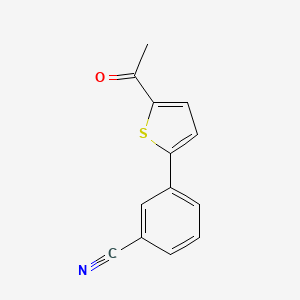

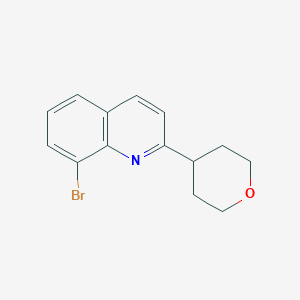
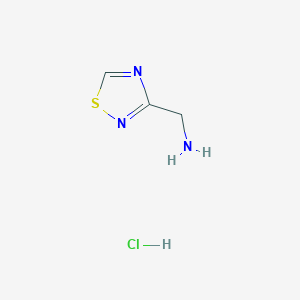
![3-Chloromethylimidazo[5,1-b]thiazole hydrochloride](/img/structure/B13905070.png)
